N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a hydroxy-methylthio-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available thiophene-3-carboxylic acid and 2-amino-2-methyl-1-propanol.
Amide Formation: The carboxylic acid group of thiophene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 2-amino-2-methyl-1-propanol to form the amide bond.
Thioether Formation: The resulting intermediate is then treated with methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride to introduce the methylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reducing the amide group.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to bioactive molecules. It could be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Studies might focus on its effects on cellular pathways and its potential as a drug candidate.
Industry
In materials science, the compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties. It might be incorporated into polymers or used as a precursor for advanced materials.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy and methylthio groups could facilitate binding to active sites, while the thiophene ring might enhance interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methylpropyl)-2-(thiophen-3-yl)acetamide: Lacks the methylthio group, potentially altering its reactivity and biological activity.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(phenyl)acetamide: Replaces the thiophene ring with a phenyl group, which could affect its electronic properties and interactions.
Uniqueness
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of its functional groups and the presence of the thiophene ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(14,8-15-2)7-12-10(13)5-9-3-4-16-6-9/h3-4,6,14H,5,7-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDKTUKWIVYBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.